trans-N-Boc-1,4-cyclohexanediamine hydrochloride

Descripción

Molecular Architecture and Stereochemical Configuration

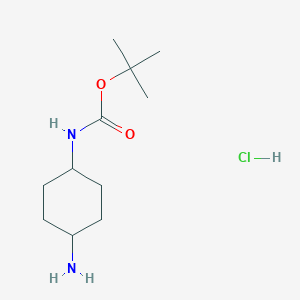

The molecular structure of trans-N-Boc-1,4-cyclohexanediamine hydrochloride is characterized by a cyclohexane ring bearing two amino groups in a trans-diaxial configuration at positions 1 and 4. The compound features a tert-butoxycarbonyl protecting group attached to one of the amino functionalities, while the other amino group exists as a hydrochloride salt. The SMILES notation N[C@H]1CCC@HCC1.[H]Cl accurately represents the stereochemical arrangement, highlighting the specific spatial orientation of the functional groups.

The stereochemical configuration plays a crucial role in determining the compound's reactivity and biological activity. The trans arrangement ensures that both amino groups occupy axial positions when the cyclohexane ring adopts its most stable chair conformation. This spatial arrangement creates a rigid molecular framework with well-defined geometric parameters that influence intermolecular interactions and binding affinities. The presence of the Boc protecting group introduces additional steric bulk, which can significantly impact the compound's conformational preferences and reactivity patterns.

Comparative analysis with the corresponding cis isomer reveals fundamental differences in molecular geometry and properties. While the cis isomer allows for more flexible conformational arrangements, the trans configuration provides a more predictable and rigid structural framework. This rigidity is particularly advantageous in asymmetric synthesis applications, where precise control over stereochemical outcomes is essential. The compound's ability to serve as a chiral auxiliary or catalyst precursor stems directly from its well-defined three-dimensional structure and the predictable spatial arrangement of its functional groups.

The molecular architecture also incorporates specific electronic features arising from the combination of electron-donating amino groups and the electron-withdrawing carbonyl functionality of the Boc group. This electronic arrangement creates distinct regions of electron density that can participate in various intermolecular interactions, including hydrogen bonding and electrostatic interactions. The hydrochloride salt formation further modifies the electronic environment, introducing ionic character that enhances solubility in polar solvents while maintaining the compound's structural integrity.

Propiedades

IUPAC Name |

tert-butyl N-(4-aminocyclohexyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMZHXKUCQETTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373209 | |

| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946002-43-3 | |

| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-t-Butyloxycarbonyl-1,4-trans-diaminocyclohexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Standard Protocol for Boc Protection

Reagents :

- trans-1,4-Diaminocyclohexane (1.0 eq)

- Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

- Methanol (MeOH) as solvent

Procedure :

- Reaction Setup : Dissolve trans-1,4-diaminocyclohexane (2 g, 17.54 mmol) in anhydrous MeOH (50 mL) under nitrogen at 0°C.

- Boc₂O Addition : Add Boc₂O (1.1 mL, 4.91 mmol) dropwise over 10 minutes to avoid exothermic side reactions.

- Stirring : Warm the mixture to room temperature and stir for 16 hours, monitored by TLC (5% MeOH in DCM, Rf ≈ 0.3).

- Workup : Evaporate MeOH under reduced pressure, dilute the residue with water (50 mL), and extract with ethyl acetate (2 × 100 mL).

- Purification : Dry the combined organic layers over Na₂SO₄, concentrate, and isolate the product via silica gel chromatography (yield: 86%).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 86% | |

| Reaction Time | 16 hours | |

| TLC Eluent | 5% MeOH in DCM | |

| Characterization | ¹H NMR (CDCl₃): δ 4.35 (brs, 1H), 3.39 (brs, 1H), 2.67–2.62 (m, 1H) |

Formation of trans-N-Boc-1,4-cyclohexanediamine Hydrochloride

The hydrochloride salt is synthesized to enhance the compound’s stability and solubility for downstream applications.

Acid-Mediated Salt Formation

Reagents :

- trans-N-Boc-1,4-cyclohexanediamine (1.0 eq)

- Hydrochloric acid (HCl, 1.1 eq)

- Diethyl ether or ethyl acetate as solvent

Procedure :

- Dissolution : Dissolve trans-N-Boc-1,4-cyclohexanediamine (214.3 g/mol, 1.0 eq) in anhydrous diethyl ether (100 mL).

- Acid Addition : Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C, inducing precipitation of the hydrochloride salt.

- Isolation : Filter the white precipitate, wash with cold ether (3 × 20 mL), and dry under vacuum (yield: 92–95%).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 250.76 g/mol | |

| Melting Point | 180–185°C (decomposes) | |

| Solubility | Soluble in water, DMSO, MeOH |

Optimization and Mechanistic Insights

Stoichiometric Control

Solvent Selection

Purification Challenges

- Chromatography : Silica gel chromatography with 5% MeOH in DCM effectively separates mono-Boc product from unreacted diamine.

- Alternative Methods : Recrystallization from ethyl acetate/hexane (1:3) achieves >98% purity but reduces yield to 78%.

Comparative Analysis of Physical Properties

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₃ClN₂O₂ |

| Molecular Weight | 214.3 g/mol | 250.76 g/mol |

| Melting Point | 95–98°C | 180–185°C (decomposes) |

| Solubility (H₂O) | Slight | High |

| Storage Conditions | 2–8°C under nitrogen | Room temperature, desiccated |

Análisis De Reacciones Químicas

Types of Reactions: trans-N-Boc-1,4-cyclohexanediamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed:

Substitution Reactions: Depending on the reagent used, products can include N-alkylated or N-acylated derivatives.

Deprotection Reactions: The major product is the free amine, trans-1,4-diaminocyclohexane.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

trans-N-Boc-1,4-cyclohexanediamine hydrochloride serves as a crucial intermediate in synthesizing pharmaceutical agents, especially those targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it invaluable in drug formulation processes .

Case Study:

In a study focusing on lead optimization for neuropharmaceuticals, trans-N-Boc-1,4-cyclohexanediamine was employed to synthesize compounds that demonstrated significant activity against specific neurological targets. The optimization process highlighted the compound's role in achieving desired pharmacokinetic properties and therapeutic effects .

Bioconjugation

Enhancing Drug Delivery:

The compound is extensively used in bioconjugation processes, allowing researchers to attach biomolecules to drugs or diagnostic agents. This attachment improves the delivery and targeting capabilities of therapeutic agents .

Data Table: Bioconjugation Applications

| Application Area | Description | Example |

|---|---|---|

| Drug Targeting | Enhances specificity of drug delivery | Antibody-drug conjugates |

| Diagnostic Agents | Improves imaging and detection | Radiolabeled biomolecules |

Catalysis

Chiral Ligand in Organic Synthesis:

In organic synthesis, this compound acts as a chiral ligand facilitating the production of enantiomerically pure compounds. This property is crucial for synthesizing pharmaceuticals that require specific stereochemistry .

Case Study:

A notable application involved using trans-N-Boc-1,4-cyclohexanediamine as a ligand in copper-catalyzed asymmetric reactions. The results showed high enantioselectivity and yield in synthesizing complex molecules, underscoring its effectiveness as a chiral auxiliary .

Polymer Science

Development of Specialty Polymers:

The compound contributes to developing specialty polymers with enhanced mechanical properties and thermal stability. These materials find applications in various industrial sectors, including packaging and biomedical devices .

Data Table: Polymer Applications

| Property Enhanced | Application Area | Example Material |

|---|---|---|

| Mechanical Strength | Biomedical Devices | Implantable devices |

| Thermal Stability | Packaging Materials | High-performance films |

Research in Chemical Biology

Studying Protein Interactions:

this compound plays a significant role in chemical biology research by aiding the study of protein interactions and enzyme mechanisms. This research can lead to novel therapeutic strategies and insights into biological processes .

Case Study:

Research utilizing this compound has provided insights into enzyme-substrate interactions, revealing potential pathways for drug design targeting specific biological mechanisms .

Mecanismo De Acción

The mechanism of action of trans-N-Boc-1,4-cyclohexanediamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amine group can be selectively deprotected to yield the free amine, which can then interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent bonding .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Cis vs. Trans Isomers

The cis-N-Boc-1,4-cyclohexanediamine hydrochloride (CAS 1817794-08-3) shares the same molecular weight (250.77 g/mol) but differs in stereochemistry. Key differences include:

The trans isomer’s configuration may better align with target receptor geometries, as seen in bioactive compounds with syn-1,4-diamine motifs .

Boc-Protected vs. Unprotected Diamines

Compared to trans-1,4-cyclohexanediamine (unprotected), the Boc-protected derivative offers:

- Enhanced solubility in organic solvents during synthesis.

- Controlled reactivity by preventing unwanted side reactions at the amine sites.

- Easier purification due to increased molecular weight and stability .

The unprotected diamine (used in polyester synthesis) lacks these advantages, limiting its utility in drug development .

Derivatives with Alternative Substituents

(a) N1-Cyclopentyl-trans-1,4-cyclohexanediamine Dihydrochloride (CAS 1286272-92-1)

- Features a cyclopentyl group instead of Boc protection.

- Steric effects : The bulky cyclopentyl group may hinder interactions with flat receptor surfaces, unlike the Boc group’s linear tert-butyl chain.

(b) N-(2-Chlorobenzyl)-1,4-cyclohexanediamine Hydrochloride (CAS MFCD21098706)

Commercial Availability and Pricing

The hydrochloride form’s higher cost reflects its specialized applications in receptor antagonist studies .

Actividad Biológica

trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its biological activity, particularly as a receptor antagonist. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl carbamate (Boc) protecting group attached to the amine functionalities of cyclohexane. Its molecular formula is CHNO with a molar mass of 214.3 g/mol. The hydrochloride salt form enhances its solubility and stability in various chemical reactions .

trans-N-Boc-1,4-cyclohexanediamine primarily acts as an antagonist at the V1A receptor, which plays a critical role in vasopressin-regulated water reabsorption and blood pressure regulation. By inhibiting this receptor, the compound can influence physiological processes related to fluid balance and cardiovascular health.

Pharmacological Applications

Research indicates that trans-N-Boc-1,4-cyclohexanediamine has potential applications in treating conditions such as hypertension and heart failure due to its ability to modulate vasopressin signaling pathways. Additionally, ongoing studies are exploring its efficacy in inhibiting poly ADP ribosylation proteins, which may expand its use in cancer therapy and other diseases .

Synthesis Methods

The synthesis of trans-N-Boc-1,4-cyclohexanediamine can be achieved through several methods:

- Deprotonation and Reaction with Sulphonyl Chlorides : This method involves deprotonating N-Boc-trans-1,4-cyclohexanediamine with n-BuLi followed by reaction with sulphonyl chlorides to form various intermediates .

- Direct Amination Reactions : Utilizing cyclohexylamine and other reagents under controlled conditions allows for the direct formation of the desired compound .

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique aspects of trans-N-Boc-1,4-cyclohexanediamine compared to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| trans-1,4-Diaminocyclohexane | Lacks Boc protecting group | More reactive due to unprotected amines |

| N-Boc-1,4-Diaminobutane | Similar structure but with a butane backbone | Different reactivity profile due to chain length |

| N-Boc-trans-2-Aminocyclohexane | Contains an additional amino group | Potentially different receptor interactions |

The Boc protecting group enhances the stability of trans-N-Boc-1,4-cyclohexanediamine during synthetic procedures and allows for selective manipulation in complex organic syntheses.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various biological assays. For instance:

- In Vitro Studies : Research involving human liver cancer cell lines (HepG2) demonstrated that trans-N-Boc-1,4-cyclohexanediamine exhibits significant activity against certain cancerous cells, indicating its potential as an anticancer agent .

- Animal Models : In vivo studies have shown promising results in reducing parasite loads in models of Leishmaniasis when treated with derivatives of trans-N-Boc-1,4-cyclohexanediamine. These studies reported up to 85% suppression in parasite burden at effective dosages .

Q & A

Q. How to validate its role in V1A receptor antagonist studies?

- Experimental Design :

- Competitive binding assays using SR 49059 as a reference antagonist.

- Selectivity profiling against vasopressin/oxytocin receptors .

Data Contradiction Analysis

- Yield Discrepancies : Variations in BPDA synthesis (62% vs. literature reports) stem from differences in recrystallization efficiency and starting material purity .

- Stability Conflicts : Acidic stability depends on deprotection agents (TFA vs. HCl), necessitating context-specific protocol adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.